Cas no 850568-75-1 ((4-Hydroxy-3-nitrophenyl)boronicacid)
(4-Hydroxy-3-nitrophenyl)boronicacid Chemical and Physical Properties
Names and Identifiers
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- (4-Hydroxy-3-nitrophenyl)boronic acid
- 4-Hydroxy-3-nitrobenzeneboronic acid
- 4-Hydroxy-3-nitrophenylboronic acid
- OR1330
- (4-hydroxy-3-nitro-phenyl)boronic acid
- PubChem17387
- FCH1122730
- AB26457
- (3-nitro-4-oxidanyl-phenyl)boronic acid
- ST2414347
- AX8003447
- Boronic acid,B-(4-hydroxy-3-nitrophenyl)-
- A841136
- 568H751
- B-(4-Hydroxy-3-nitrophenyl)boronic acid (ACI)
- Boronic acid, (4-hydroxy-3-nitrophenyl)- (9CI)
- (4-Hydroxy-3-nitrophenyl)boronicacid
- C76724
- CS-0157159
- 850568-75-1
- C6H6BNO5
- AKOS016015636
- DS-13391
- DTXSID60656966
- MFCD06659843
- DB-018008
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- MDL: MFCD06659843
- Inchi: 1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H
- InChI Key: GEQDFOXXEZKEPZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(O)=CC=C(B(O)O)C=1)=O
Computed Properties
- Exact Mass: 183.03400
- Monoisotopic Mass: 183.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
Experimental Properties
- Color/Form: No data available
- Density: 1.57
- Melting Point: 111-113
- Boiling Point: 376.2 °C at 760 mmHg
- Flash Point: 376.2 °C at 760 mmHg
- Refractive Index: 1.619
- PSA: 106.51000
- LogP: -0.49660
(4-Hydroxy-3-nitrophenyl)boronicacid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
(4-Hydroxy-3-nitrophenyl)boronicacid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-Hydroxy-3-nitrophenyl)boronicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG438-1g |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 1g |
1237.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG438-250mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 250mg |
623CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG438-100mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 100mg |
273CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG438-50mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 50mg |
164.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DG438-200mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 200mg |
412.0CNY | 2021-08-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195302-50mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 50mg |
¥154.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195302-250mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 98% | 250mg |
¥447.90 | 2023-09-02 | |
| TRC | H250845-25mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 25mg |
$ 195.00 | 2022-06-04 | ||
| TRC | H250845-50mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 50mg |
$ 315.00 | 2022-06-04 | ||
| TRC | H250845-100mg |
(4-Hydroxy-3-nitrophenyl)boronicacid |
850568-75-1 | 100mg |
$ 505.00 | 2022-06-04 |
(4-Hydroxy-3-nitrophenyl)boronicacid Suppliers
(4-Hydroxy-3-nitrophenyl)boronicacid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (4-Hydroxy-3-nitrophenyl)boronicacid
Recent Advances in the Application of (4-Hydroxy-3-nitrophenyl)boronic Acid (CAS: 850568-75-1) in Chemical Biology and Pharmaceutical Research
(4-Hydroxy-3-nitrophenyl)boronic acid (CAS: 850568-75-1) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique boronic acid functional group and nitro-substituted aromatic ring, has been extensively studied for its role in molecular recognition, drug delivery, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in targeted cancer therapies, enzyme inhibition, and as a sensor for detecting biologically relevant molecules.
One of the most notable applications of (4-Hydroxy-3-nitrophenyl)boronic acid is its use in the development of boron-based drugs, particularly in the field of proteasome inhibition. Researchers have demonstrated that this compound can act as a potent inhibitor of the 20S proteasome, a key player in protein degradation pathways. The boronic acid moiety facilitates covalent binding to the active site threonine residues of the proteasome, thereby blocking its activity. This mechanism has been exploited in the design of novel anticancer agents, with several boronic acid-based drugs already in clinical trials.
In addition to its therapeutic potential, (4-Hydroxy-3-nitrophenyl)boronic acid has been employed as a critical building block in the synthesis of complex molecules. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it an ideal candidate for the development of dynamic combinatorial libraries. Recent work has shown that this compound can be used to create self-assembling systems that respond to environmental stimuli, such as pH changes or the presence of specific biomarkers. This property is particularly valuable in the design of smart drug delivery systems that release therapeutics in a controlled manner.
Another exciting development is the use of (4-Hydroxy-3-nitrophenyl)boronic acid in the design of fluorescent sensors for glucose detection. The boronic acid group binds reversibly with glucose, leading to a change in fluorescence that can be quantified. This has paved the way for the development of non-invasive glucose monitoring devices, which could revolutionize diabetes management. Recent studies have optimized the structure of this compound to enhance its binding affinity and selectivity for glucose over other sugars, improving the accuracy of such sensors.
Despite these advancements, challenges remain in the widespread application of (4-Hydroxy-3-nitrophenyl)boronic acid. Issues such as its stability in physiological conditions and potential off-target effects need to be addressed. Ongoing research is focused on modifying the chemical structure to improve its pharmacokinetic properties and reduce toxicity. For instance, recent studies have explored the incorporation of this compound into nanoparticles to enhance its delivery and targeting efficiency.
In conclusion, (4-Hydroxy-3-nitrophenyl)boronic acid (CAS: 850568-75-1) represents a promising tool in chemical biology and pharmaceutical research. Its unique properties enable diverse applications, from drug development to biosensing. As research continues to uncover new functionalities and optimize its performance, this compound is poised to play an increasingly important role in advancing medical science. Future directions may include exploring its potential in other therapeutic areas, such as antimicrobial and anti-inflammatory applications, as well as further refining its use in diagnostic tools.
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